molecular formula C20H18Cl2N4O3 B12178576 N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12178576
M. Wt: 433.3 g/mol
InChI Key: RBUXHAZXNTZRPN-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group and an indole moiety, which are linked through an ethanediamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2,4-dichlorobenzyl chloride: This can be achieved by chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst.

    Preparation of indole-2-carboxylic acid: Indole-2-carboxylic acid can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The 2,4-dichlorobenzyl chloride is reacted with indole-2-carboxylic acid in the presence of a base to form the intermediate product.

    Amidation: The intermediate product is then reacted with ethylenediamine to form the final compound, N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Similar Compounds

    Efipladib: An indole derivative that acts as a potent inhibitor of cytosolic phospholipase A2.

    WAY-196025: Another indole-based compound with similar inhibitory activity.

Uniqueness

N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific combination of a dichlorobenzyl group and an indole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18Cl2N4O3

Molecular Weight

433.3 g/mol

IUPAC Name

N'-[(2,4-dichlorophenyl)methyl]-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C20H18Cl2N4O3/c21-14-6-5-13(15(22)10-14)11-25-20(29)19(28)24-8-7-23-18(27)17-9-12-3-1-2-4-16(12)26-17/h1-6,9-10,26H,7-8,11H2,(H,23,27)(H,24,28)(H,25,29)

InChI Key

RBUXHAZXNTZRPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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